5-Chloroisoquinoline-3-carboxylic acid CAS number and properties
5-Chloroisoquinoline-3-carboxylic acid CAS number and properties
An In-Depth Technical Guide to 5-Chloroisoquinoline-3-carboxylic acid
This technical guide provides a comprehensive overview of 5-Chloroisoquinoline-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into its chemical identity, physicochemical properties, safety and handling, and its place within the broader context of isoquinoline and quinoline-based compounds in medicinal chemistry.
Core Chemical Identity
5-Chloroisoquinoline-3-carboxylic acid is a halogenated derivative of the isoquinoline carboxylic acid scaffold. The isoquinoline nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2] The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.
Table 1: Chemical Identifiers for 5-Chloroisoquinoline-3-carboxylic acid
| Identifier | Value | Reference |
| CAS Number | 1381949-77-4 | [3] |
| Molecular Formula | C10H6ClNO2 | [3] |
| Molecular Weight | 207.61 g/mol | [3] |
| SMILES | O=C(C1=CC2=C(C=N1)C=CC=C2Cl)O | [3] |
| MDL Number | MFCD22689648 | [3] |
Physicochemical and Spectroscopic Properties
Table 2: Predicted and Known Properties of 5-Chloroisoquinoline-3-carboxylic acid and Related Compounds
| Property | 5-Chloroisoquinoline-3-carboxylic acid (Predicted/General) | Related Compound Data |
| Appearance | Likely a solid, possibly light yellow. | 2-Hydroxyquinoline-3-carboxylic acid appears as a light yellow solid. |
| Melting Point | Expected to be high, likely over 200 °C, due to the rigid aromatic structure and hydrogen bonding capabilities of the carboxylic acid. | 2-Hydroxyquinoline-3-carboxylic acid has a melting point of 300 °C.[4] |
| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | Not available for related compounds. |
| Solubility | Generally, carboxylic acids of this type have low solubility in water but are soluble in organic solvents like ethanol, and diethyl ether.[5] | Hexanoic acid is barely soluble in water, while palmitic acid is essentially insoluble.[5] |
| Storage | Should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[3][4] Recommended storage temperature is 2-8°C.[3] | General recommendation for similar chemical structures. |
Spectroscopic Profile
The spectroscopic characteristics of 5-Chloroisoquinoline-3-carboxylic acid can be predicted based on its functional groups.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer.[6] A strong carbonyl (C=O) stretching absorption should appear in the range of 1700-1730 cm⁻¹.[6] Additionally, C-O stretching will be observed between 1210 and 1320 cm⁻¹.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton of the carboxylic acid (COOH) will appear as a broad singlet far downfield, typically above 10 ppm. The aromatic protons on the isoquinoline ring will resonate in the aromatic region (7-9 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern.
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¹³C NMR : The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 δ.[7] The aromatic carbons will appear in the typical downfield region for aromatic systems.
-
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.
Synthesis and Reactivity
A common approach for the synthesis of such compounds involves the construction of the isoquinoline ring system followed by functional group manipulations. For instance, a multi-step synthesis could be envisioned starting from a substituted benzene derivative, which is then elaborated to form the heterocyclic ring.
Below is a generalized workflow for the potential synthesis of chloro-substituted isoquinoline carboxylic acids.
Caption: Generalized synthetic workflow for 5-Chloroisoquinoline-3-carboxylic acid.
Biological and Pharmacological Context
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antitumor, antimicrobial, antidiabetic, antiviral, anti-inflammatory, and antioxidant effects.[2][8]
The carboxylic acid functional group is present in approximately 450 drugs and often plays a crucial role in binding to biological targets.[9] However, it can sometimes present challenges related to metabolic stability and membrane permeability.[9][10]
While specific biological data for 5-Chloroisoquinoline-3-carboxylic acid is not available, related compounds have shown interesting activities:
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Protein Kinase Inhibition : Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in cancer.[11]
-
Antiviral Activity : 5-Chloroisoquinoline-1-carboxylic acid has been reported as an inhibitor of the NS5A replication complex, suggesting potential applications in treating viral infections.[12] Isoquinoline alkaloids, as a class, have been investigated for their antiviral properties against a range of viruses.[8]
The diagram below illustrates the potential role of isoquinoline carboxylic acid derivatives as enzyme inhibitors, a common mechanism of action for this class of compounds.
Caption: Potential mechanism of action for 5-Chloroisoquinoline-3-carboxylic acid.
Safety, Handling, and Disposal
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. While a specific safety data sheet (SDS) for 5-Chloroisoquinoline-3-carboxylic acid is not widely available, the following precautions are based on data for structurally similar compounds like other chloro-substituted quinoline and isoquinoline carboxylic acids.[4][13][14][15][16]
Hazard Identification
Based on related compounds, 5-Chloroisoquinoline-3-carboxylic acid should be considered as potentially:
Recommended Handling Protocol
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Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tight-sealing safety goggles or a face shield.[16]
-
Skin Protection : Wear appropriate protective gloves and a lab coat.[15][16] Inspect gloves before use.[16]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]
-
-
Hygiene Measures : Wash hands thoroughly after handling.[4][13][14] Do not eat, drink, or smoke when using this product.[4][13]
First Aid Measures
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][15] Seek medical attention if irritation persists.[14][15]
-
In case of skin contact : Wash off immediately with plenty of soap and water.[4][15] If skin irritation occurs, seek medical advice.[14]
-
If inhaled : Move the person to fresh air.[14][15] If symptoms occur, get medical attention.
-
If swallowed : Rinse mouth and seek medical attention.[14]
Storage and Disposal
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][14][15]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release into the environment.[4][14]
Conclusion
5-Chloroisoquinoline-3-carboxylic acid is a compound of interest due to its structural relation to biologically active isoquinoline and quinoline alkaloids. While specific data on its physical properties, synthesis, and biological activity are limited, its chemical structure suggests potential applications in drug discovery, particularly in the areas of enzyme inhibition and antiviral research. Further investigation is warranted to fully characterize this molecule and explore its therapeutic potential. Researchers should proceed with appropriate safety precautions based on the known hazards of related compounds.
References
- Thermo Fisher Scientific. Safety Data Sheet - 2-Hydroxyquinoline-3-carboxylic acid. (2023-08-25).
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- Fisher Scientific. Safety Data Sheet - Quinoline-5-carboxylic acid, 97%. (2025-12-20).
- AA Blocks. Safety Data Sheet - 3-chloroisoquinoline-5-carboxylic acid. (2025-01-18).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
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Singh, S., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4983. [Link]
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PubMed. Biologically active isoquinoline alkaloids covering 2019-2022. [Link]
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